3-Oxopiperazine-1-sulfonamide
Overview
Description
3-Oxopiperazine-1-sulfonamide is an organic compound with the molecular formula C4H9N3O3S and a molecular weight of 179.2 g/mol. This compound is an important structural scaffold that has gained significant interest in the scientific community due to its unique properties and diverse range of applications.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase .
Mode of Action
They achieve this by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from carrying out their normal function . This inhibition disrupts essential biochemical processes in the bacteria, leading to their death or growth arrest .
Biochemical Pathways
Sulfonamides, including 3-Oxopiperazine-1-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the formation of dihydropteroate, a precursor of folic acid. This disruption affects the synthesis of nucleic acids and proteins, leading to the death or growth arrest of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth or death of the bacteria. This is achieved by disrupting essential biochemical processes in the bacteria, such as the synthesis of folic acid, which is necessary for the synthesis of nucleic acids and proteins .
Biochemical Analysis
Biochemical Properties
3-Oxopiperazine-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is significant because it can influence the enzyme’s activity, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy. Additionally, this compound has been shown to inhibit dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway . This inhibition can have antibacterial effects, making it a potential candidate for antimicrobial drug development.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting this pathway, this compound can alter cell function and behavior. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic effects . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins . This binding can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For instance, the compound can inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular function and behavior . Additionally, this compound can modulate other metabolic pathways, including those involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is important for its interactions with biomolecules and its overall activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it interacts with enzymes involved in energy production . This localization is essential for its effects on cellular metabolism and other processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopiperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of piperazine-2,5-dione as a starting material, which is reacted with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxopiperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Oxopiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide and sulfamethoxazole.
Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
3-Oxopiperazine-1-sulfonamide is unique due to its specific structural features, including the piperazine ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-oxopiperazine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCOARFCGLSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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